4-Aminopyrimidine-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKQMNCPCVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355920 | |
| Record name | 4-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-51-0 | |
| Record name | 4-aminopyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-pyrimidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Aminopyrimidine 5 Carboxamide and Its Analogs
Retrosynthetic Analysis and Established Synthetic Routes to 4-Aminopyrimidine-5-carboxamide
Retrosynthetic analysis of this compound reveals several logical disconnections to identify viable starting materials. The most common approach involves forming the pyrimidine (B1678525) ring from acyclic precursors. Key bond disconnections are typically made between N1-C2 and N3-C4, or N1-C6 and N3-C4, which points to a condensation strategy between a three-carbon (C4-C5-C6) component and a source for the N1-C2-N3 fragment, such as urea (B33335), thiourea, or guanidine (B92328).
One established route involves a multi-component reaction, a cornerstone of pyrimidine synthesis. ias.ac.in A common pathway starts with the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326) or cyanoacetamide, and urea or thiourea. ias.ac.in For instance, the reaction of a substituted benzaldehyde, urea/thiourea, and cyanoacetamide can yield the corresponding pyrimidine-5-carboxamide derivative directly. ias.ac.in An alternative, two-step process involves first synthesizing a pyrimidine-5-carbonitrile intermediate, which is subsequently hydrolyzed to the target carboxamide. ias.ac.in This hydrolysis is often achieved using strong acids like concentrated sulfuric acid. ias.ac.in These traditional methods, while effective, can sometimes require harsh conditions and long reaction times. ias.ac.in
Novel and Green Chemistry Approaches in this compound Synthesis
In response to the limitations of traditional methods, a strong emphasis has been placed on developing greener and more efficient synthetic protocols. rasayanjournal.co.inmdpi.com These modern approaches aim to reduce waste, shorten reaction times, and utilize less hazardous materials, aligning with the principles of green chemistry. rasayanjournal.co.inmdpi.comresearchgate.net
Catalysts are pivotal in modern organic synthesis for enhancing reaction rates and selectivity. In pyrimidine synthesis, various catalysts have been employed to improve efficiency. For example, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives has been developed using ammonium (B1175870) chloride as an inexpensive and readily available catalyst under solvent-free conditions. ias.ac.in This method provides a simple, quick, and eco-friendly alternative to traditional acid- or base-catalyzed reactions. ias.ac.in Other research has demonstrated the use of iodine as a cost-effective, metal-free catalyst for the regioselective synthesis of related N-fused 5-imino-1,2,4-thiadiazole hybrids, highlighting the potential for mild, air-insensitive catalytic systems. mdpi.com
Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, offering significant rate enhancements and often leading to higher yields in shorter timeframes compared to conventional heating. rasayanjournal.co.inmdpi.com
Microwave-assisted synthesis, in particular, has been successfully applied to the production of various pyrimidine and related heterocyclic derivatives. mdpi.comrsc.org The process involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This technique has been used to synthesize 2-amino-4,6-diarylpyrimidine derivatives in a two-step process involving an initial aldol (B89426) condensation followed by a ring-closing condensation with guanidine hydrochloride, all under microwave irradiation. rsc.org Similarly, acetamide (B32628) derivatives have been synthesized efficiently using microwave heating, which dramatically reduced reaction times from hours to minutes. mdpi.com
Ultrasound-assisted synthesis also offers a green alternative by using acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating chemical reactions. rasayanjournal.co.in While specific applications to this compound are less documented, its use in synthesizing related heterocycles like pyrimidines and their derivatives under greener conditions is well-established. rasayanjournal.co.innih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours mdpi.commdpi.com |
| Energy Source | External heating (oil bath, heating mantle) | Microwave radiation mdpi.com |
| Heating | Slow, non-uniform | Rapid, uniform mdpi.com |
| Yields | Often moderate | Often improved mdpi.comrsc.org |
| Environmental Impact | Higher energy consumption, potential for more byproducts | Reduced energy consumption, often cleaner reactions rasayanjournal.co.inmdpi.com |
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. researchgate.net This technology offers superior control over reaction parameters like temperature and pressure, enhanced safety for hazardous reactions, and seamless scalability from laboratory to industrial production. nih.gov The improved mixing and heat transfer in microreactors can lead to higher yields and purity. nih.gov Although still an emerging area for this specific compound, the application of flow chemistry to the synthesis of various heterocyclic compounds, including pyrimidines, is growing rapidly, demonstrating its potential to make the production of active pharmaceutical ingredients more efficient and sustainable. nih.govnih.govresearchgate.net
Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives
When synthesizing derivatives of this compound, controlling selectivity is paramount to achieving the desired molecular architecture.
Chemoselectivity involves differentiating between multiple reactive functional groups. For instance, in a molecule with both an amino group and a hydroxyl group, a reaction must be designed to target only one of these sites.
Regioselectivity pertains to the control of substituent placement on the pyrimidine ring. For example, during the cyclization step, reaction conditions can be tuned to favor the formation of one constitutional isomer over another. Iodine-catalyzed synthesis of thiadiazole hybrids has shown high regioselectivity. mdpi.com
Stereoselectivity , the control over the 3D arrangement of atoms, becomes critical when chiral centers are present in the substituents attached to the pyrimidine core.
The synthesis of a series of 4-aminopyrimidine-5-carboxaldehyde oxime derivatives serves as an example where selectivity is key. nih.gov In these syntheses, specific functional groups are introduced at defined positions on the pyrimidine ring to modulate biological activity, demonstrating the importance of controlled synthetic methods. nih.gov
Solid-Phase Synthesis and Combinatorial Chemistry for this compound Libraries
Solid-phase synthesis and combinatorial chemistry are powerful strategies for accelerating the drug discovery process. crsubscription.comimperial.ac.uk These techniques enable the rapid generation of large collections, or "libraries," of structurally related compounds for high-throughput screening. ijpsr.com
In solid-phase organic synthesis (SPOS), a starting material is chemically anchored to an insoluble polymer bead (resin). springernature.com A series of chemical transformations are then performed on the attached molecule. A key advantage is that excess reagents and byproducts can be easily washed away after each step, simplifying purification. crsubscription.com Once the synthesis is complete, the final compound is cleaved from the solid support. springernature.com Different linkers can be used to attach the molecule to the resin, and their choice is critical as it dictates the conditions under which the final product is released. springernature.com
This methodology is ideally suited for combinatorial chemistry, where techniques like "mix and split" or parallel synthesis can be used to create thousands of distinct compounds. imperial.ac.uknih.gov For example, a core scaffold, such as a pyrimidine precursor, could be attached to the solid support. The resin beads could then be split into multiple portions, with each portion reacting with a different building block. This process can be repeated through several synthetic steps to generate a large and diverse library of this compound analogs. ijpsr.comnih.gov This approach significantly increases the efficiency of discovering new lead compounds for drug development. crsubscription.comijpsr.com
Optimization Strategies for Yield and Purity in Laboratory Synthesis
The efficient synthesis of this compound and its analogs is contingent upon the careful optimization of reaction conditions and purification protocols. Maximizing yield and ensuring high purity are critical for the subsequent application of these compounds in research and development. Optimization strategies typically focus on the precise control of reaction parameters, the choice of synthetic methodology, and the implementation of effective purification techniques.
Control of Reaction Parameters
The yield and purity of pyrimidine derivatives are highly sensitive to the conditions under which the reactions are performed. Specific parameters must be fine-tuned for each step of a synthetic sequence.
Temperature and Reaction Time: Temperature control is a critical factor. For instance, in multi-step syntheses of related compounds, nitrosation steps are often conducted at low temperatures (5–10 °C) for 1 to 5 hours to ensure stability and prevent side reactions. In contrast, later steps such as chlorination may require significantly higher temperatures (95–105 °C) for 3 to 10 hours to drive the reaction to completion. Similarly, formylation reactions have been optimized by warming to 50°C for extended periods, such as 18 hours, to achieve high yields of the desired aldehyde intermediate. arkat-usa.org An optimized protocol for the preparation of 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde resulted in a 98% yield by heating to 50 °C for 30 minutes. arkat-usa.org
Stoichiometry and Reagent Addition: Precise control over the amount of each reagent is fundamental to maximizing the conversion of starting materials and minimizing the formation of by-products. The method of reagent addition can also be crucial; for example, the dropwise addition of a reagent over a period of several hours can help to control the reaction rate and temperature, leading to a cleaner reaction profile. researchgate.net
Catalysis: The use of catalysts can dramatically improve the efficiency and selectivity of certain reactions. In the synthesis of chloro-substituted pyrimidines, quaternary ammonium salts have been employed as phase-transfer catalysts during chlorination with phosphorus oxychloride. This catalytic approach enhances the efficiency of the chlorination step, which is a key transformation in building the pyrimidine core.
The following table summarizes key optimized reaction parameters from studies on related pyrimidine syntheses.
Table 1: Optimization of Reaction Parameters in Pyrimidine Synthesis
| Reaction Step | Parameter Optimized | Optimized Conditions | Reported Outcome | Source |
|---|---|---|---|---|
| Nitrosation | Temperature | 5–10 °C | Maximized yield, minimized by-products | |
| Reduction/Formylation | Temperature | Below 40 °C | Controlled reaction | |
| Chlorination | Temperature & Catalyst | 95–105 °C with quaternary ammonium salt | Improved efficiency and selectivity | |
| Formylation | Temperature & Time | 50 °C for 18 hours | 88% yield | arkat-usa.org |
Purification Strategies
Achieving high purity is as important as obtaining a high yield. The final purity of this compound and its analogs depends on effective work-up and purification procedures.
Work-up Procedures: After the reaction is complete, a carefully designed work-up procedure is necessary to remove excess reagents and inorganic salts. This often involves quenching the reaction mixture, for example, by pouring it into crushed ice, followed by neutralization with a base like sodium hydroxide (B78521) (NaOH). arkat-usa.org The resulting crude product can then be isolated by filtration. arkat-usa.org Further washing steps, for instance with brine, are used to remove water-soluble impurities. acs.org
Crystallization and Precipitation: Crystallization is a powerful technique for purifying solid compounds. An improved synthetic procedure for a precursor, 4-aminopyrimidine-5-carboxaldehyde, was noted for being easier and more efficient because the product conveniently precipitates from the reaction mixture. researchgate.net Recrystallization from a suitable solvent, such as ethanol (B145695) (EtOH), is a common final step to obtain a product of high purity. arkat-usa.org
Column Chromatography: For more challenging purifications where simple crystallization is insufficient, column chromatography is the method of choice. Flash column chromatography, in particular, is widely used. The choice of the stationary phase and the eluent system is critical for achieving good separation. For example, mixtures of diethyl ether in petroleum or ethyl acetate (B1210297) in petroleum ether have been successfully used to purify pyrimidine derivatives. acs.org
The table below outlines common purification techniques used for pyrimidine compounds.
Table 2: Purification Strategies for Pyrimidine Derivatives
| Purification Method | Specific Conditions / Eluent | Context / Compound Type | Source |
|---|---|---|---|
| Precipitation | Product precipitates from reaction mixture upon work-up | 4-Aminopyrimidine-5-carboxaldehyde | researchgate.net |
| Recrystallization | Ethanol (EtOH) | 7-Arylpyrido[2,3-d]pyrimidines | arkat-usa.org |
| Flash Column Chromatography | 20% diethyl ether in petroleum | tert-Butyl (2S)-(tert-butoxycarbonylamino)-4-oxo-6-phenylhex-5-ynoate | acs.org |
By systematically optimizing these reaction and purification parameters, chemists can develop robust and scalable laboratory syntheses for this compound and its analogs, ensuring both high yields and the purity required for their intended applications.
Chemical Reactivity and Derivatization Studies of 4 Aminopyrimidine 5 Carboxamide
Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring System
The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution (SEAr). researchgate.net The presence of two ring nitrogen atoms deactivates the ring towards attack by electrophiles. However, the reactivity is significantly modulated by the substituents present.
In 4-aminopyrimidine-5-carboxamide, the C4-amino group is a powerful activating group with a positive mesomeric effect (+M), which donates electron density to the ring. Conversely, the C5-carboxamide group is a deactivating group with a negative mesomeric effect (-M), withdrawing electron density. The amino group directs electrophiles to the ortho and para positions. byjus.com In this molecule, the C5-position is ortho to the amino group, and the C6-position is para to one ring nitrogen and ortho to the other, but also meta to the amino group.
The net effect is that the C5-position is sterically hindered and electronically deactivated by the adjacent carboxamide group. The C6-position is the most likely site for electrophilic attack, being activated by the C4-amino group. However, direct electrophilic substitution on the 4-aminopyrimidine (B60600) core remains challenging. For instance, reactions of 4-aminopyridine (B3432731) with halogens like ICl and Br₂ can lead to complex outcomes, including the formation of charge-transfer complexes, ionic species, or protonation followed by bromination-dimerization, rather than simple substitution. acs.org
In some activated pyrimidine systems, electrophilic substitution is possible. For example, the presence of two or three activating groups can facilitate the introduction of an electrophile at the C5 position. researchgate.net However, for substrates like this compound, reactions with nitrosating agents have been shown to result in N-nitrosation of the exocyclic amino group rather than C-nitrosation at the ring. researchgate.net This highlights that the amino group itself is often more reactive towards electrophiles than the electron-deficient pyrimidine ring.
Nucleophilic Additions and Substitutions at Carbonyl and Amino Centers
The chemical nature of this compound provides two primary centers for nucleophilic reactions: the exocyclic amino group and the carbonyl carbon of the carboxamide.
Reactions at the Amino Center: The C4-amino group behaves as a typical nucleophile and readily reacts with various electrophiles.
Acylation: The amino group can be acylated using agents like acetic anhydride (B1165640) or aroyl halides. publish.csiro.aursc.orgacs.org Studies on aminopyridines, a related class of compounds, show that acetylation can occur directly at the exocyclic amino nitrogen. publish.csiro.au In the case of 4-aminopyridine, the reaction can also proceed via an N-acetylpyridinium intermediate, which then rearranges. publish.csiro.au The presence of substituents on the ring can influence the reaction pathway.
Alkylation: Alkylation of the amino group is also feasible, though it can be complicated by the potential for alkylation at the ring nitrogens and over-alkylation to form secondary and tertiary amines or even quaternary salts. youtube.com To achieve selective N-alkylation, methods often involve protecting the amino group (e.g., as a Boc-carbamate) before alkylation, followed by deprotection. researchgate.net Catalytic methods using heterogeneous catalysts have also been developed for the N-alkylation of aminopyridines with alcohols. google.com
Reactions at the Carbonyl Center: The carbonyl group of the carboxamide is generally a weak electrophile. Direct nucleophilic addition to the amide carbonyl is less common without prior activation.
Nucleophilic Aromatic Substitution (SNAr): While the parent molecule lacks a suitable leaving group for SNAr, related pyrimidines bearing halogens or other leaving groups at positions 2, 4, or 6 are highly susceptible to nucleophilic attack. For example, in 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the chloro groups are readily displaced by amines or alkoxides. mdpi.com The regioselectivity of these substitutions is a key aspect of pyrimidine chemistry. rsc.orgnih.gov These studies underscore the potential for derivatization if a leaving group were present on the this compound scaffold.
Functionalization of the Carboxamide Moiety
The carboxamide group at the C5-position is a versatile functional handle that can be transformed into several other important groups, enabling further diversification of the molecular scaffold.
Dehydration to Nitriles: One of the most common transformations of a primary amide is its dehydration to the corresponding nitrile. This is a crucial reaction as the nitrile group itself is a versatile precursor for other functionalities. A wide array of dehydrating agents can be employed, ranging from classic strong reagents like phosphorus pentoxide (P₂O₅) and titanium tetrachloride (TiCl₄) to milder, modern catalytic systems. nih.govrsc.orgresearchgate.net Recent methods utilize reagents like oxalyl chloride/triphenylphosphine oxide, which can complete the dehydration in minutes at low catalyst loadings. researchgate.netorganic-chemistry.org
Reduction to Amines: The carboxamide can be reduced to a primary amine (aminomethyl group). The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) or other strong hydride donors. This reaction converts the C5-substituent into a flexible aminomethyl linker, which can be valuable for structure-activity relationship studies.
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 4-aminopyrimidine-5-carboxylic acid. This acid is a valuable intermediate in its own right, for instance, serving as a precursor for esterification or for further coupling reactions.
Table 1: Key Transformations of the Carboxamide Group
| Transformation | Product Functional Group | Typical Reagents |
| Dehydration | Nitrile (-CN) | P₂O₅, POCl₃, SOCl₂, (COCl)₂/PPh₃O |
| Reduction | Amine (-CH₂NH₂) | LiAlH₄, BH₃·THF |
| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |
Heterocyclic Annulation Reactions Involving this compound
The ortho-disposed amino and carboxamide groups make this compound an ideal substrate for annulation reactions, where a new ring is fused onto the pyrimidine core. This strategy is widely used to construct bicyclic and polycyclic heterocyclic systems, many of which are of medicinal interest. A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. researchgate.netresearchgate.net
This bicyclic system is formed by reacting a 4-amino-5-substituted pyrimidine with a reagent that provides the one or more atoms needed to close the second pyrimidine ring. The nature of the C5-substituent (carboxamide, nitrile, ester) and the cyclizing agent determines the final structure of the fused ring.
For example, treatment of 4-aminopyrimidine derivatives with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can form an intermediate that cyclizes upon reaction with an amine, often involving a Dimroth rearrangement, to yield substituted pyrimido[4,5-d]pyrimidines. nih.gov Similarly, multicomponent reactions involving a 6-aminouracil (B15529) (a tautomer of a 4-hydroxypyrimidine), an aldehyde, and an amine can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) core. researchgate.netsharif.edu
Table 2: Examples of Pyrimido[4,5-d]pyrimidine Synthesis from Pyrimidine Precursors
| Pyrimidine Starting Material | Reagent(s) | Product Type | Reference(s) |
| 4-Amino-2-(methylsulfinyl)-5-cyanopyrimidine | Various anilines, followed by Dimroth rearrangement | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | nih.gov |
| 4-Amino-5-cyanopyrimidine derivative | N-Phenylbenzamidine | 2,7-Diphenyl-N-phenylpyrimido[4,5-d]pyrimidin-4-amine | mdpi.com |
| 6-Amino-1,3-dimethyluracil | Aldehydes, Primary amines | Substituted pyrimido[4,5-d]pyrimidindiones | researchgate.net |
| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Formic acid, Thiourea | Substituted pyrimido[4,5-d]pyrimidines | researchgate.net |
Prodrug and Pro-Tide Strategies for this compound Derivatives
Prodrug design is a critical strategy in medicinal chemistry to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, limited bioavailability, or lack of targeting. nih.gov For a molecule like this compound, both the amino and carboxamide groups can be chemically modified to create prodrugs.
Strategies for the Amino Group: The primary amino group is a common target for prodrug design.
Amide/Carbamate Formation: The amine can be converted into an amide or a carbamate. For example, forming an amide with an amino acid can leverage amino acid transporters for improved cellular uptake. nih.gov Valine esters, in particular, have been successfully used to improve the oral bioavailability of nucleoside analogs. nih.gov
Azo-Linkages: For aromatic amines, azo-linkages have been employed to create colon-specific prodrugs, where the azo bond is cleaved by reductases in the gut microbiota. nih.gov
Schiff Bases (Imines): Formation of a Schiff base can create a prodrug that is hydrolyzed under physiological conditions to release the parent amine.
Strategies for the Carboxamide Group: The carboxamide moiety is generally stable, but can also be targeted for prodrug synthesis.
N-Acyl or N-Acyloxyalkyl Derivatives: The amide nitrogen can be functionalized to form N-acyl or N-acyloxyalkyl derivatives. These can be designed to be cleaved by esterases, releasing the parent amide.
"Trimethyl Lock" and Related Systems: Advanced prodrug systems, such as those based on the "trimethyl lock" or coumarin (B35378) lactonization, can be designed to release amide-containing drugs through an intramolecular cyclization mechanism triggered by a specific physiological condition or enzyme. nih.gov
Pro-Tide Strategy: For nucleoside or nucleotide mimetics, the pro-tide approach is a powerful strategy to deliver the monophosphate form of the drug into cells, bypassing the often inefficient initial phosphorylation step. While this compound is not a nucleoside itself, if incorporated into such a structure, its functional groups could be modified alongside the phosphate (B84403) group to optimize delivery and activation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 4 Aminopyrimidine 5 Carboxamide Analogs
Design Principles for Systematic Structural Modifications of 4-Aminopyrimidine-5-carboxamide
The design of analogs of this compound is often guided by established medicinal chemistry principles. A common strategy involves the systematic modification of different substituents attached to the core pyrimidine (B1678525) ring to probe their influence on biological activity. nih.govacs.org These modifications are typically categorized based on the position of substitution on the pyrimidine ring, for instance, at the R1, R2, and R3 positions. nih.govacs.org
A key design principle is the exploration of various amine, heteroaromatic, and phenolic nucleophiles to substitute at specific positions, such as the more electrophilic 4-chloro position of a dichloropyrimidine precursor. nih.govacs.org This allows for the introduction of a diverse range of chemical functionalities, leading to a library of analogs with varied steric, electronic, and lipophilic properties. nih.govacs.org
Another important design consideration is conformational restriction. For example, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine has been shown to increase inhibitory potency, suggesting that a constrained conformation is favorable for binding to the target. nih.govacs.org This principle of reducing conformational flexibility can lead to a more favorable entropy of binding and improved biological activity.
Furthermore, the synthesis of these analogs often starts from readily available precursors like orotic acid, which can be converted to key intermediates such as acyl chlorides. nih.govacs.org This synthetic accessibility allows for the efficient generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The selection of primary amines for the formation of amides is another critical aspect of the design process, enabling the exploration of a wide range of substituents at the carboxamide moiety. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in understanding the structural requirements for a desired biological effect and in predicting the activity of newly designed molecules. nih.gov
In the context of this compound analogs, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govrsc.org These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, and hydrophobic fields positively or negatively influence biological activity. nih.govrsc.org For instance, a 3D-QSAR study on thieno[3,2-b]pyrrole-5-carboxamide derivatives, which are structurally related to 4-aminopyrimidine-5-carboxamides, revealed the importance of specific steric and electrostatic interactions for their inhibitory activity against Histone Lysine Specific Demethylase 1 (LSD1). rsc.org
The statistical robustness and predictive power of QSAR models are assessed through various validation techniques, including the calculation of q², r², and predictive r² (r²pred) values. nih.govnih.gov A high q² value from cross-validation indicates good internal predictivity, while a high r²pred value for an external test set confirms the model's ability to accurately predict the activity of new compounds. nih.govnih.gov
The insights gained from QSAR models can guide the design of more potent inhibitors. For example, if a model indicates that a bulky, electron-donating group at a specific position enhances activity, medicinal chemists can synthesize new analogs incorporating these features. nih.gov
Pharmacophore Elucidation and Ligand-Based Drug Design (LBDD) Approaches
Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds or for guiding the design of new molecules with improved affinity.
For derivatives of 4-aminopyrimidine (B60600), pharmacophore models can be developed based on a set of known active compounds. These models help to understand the key interaction points with the target protein. For instance, in the development of pyrimidine-4-carboxamide (B1289416) inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a key finding was that while modifications at the R1 position did not significantly improve activity, suggesting it binds in a shallow lipophilic pocket, changes at other positions were critical. acs.org
Ligand-based design strategies also led to the synthesis of 5-arylthieno[2,3-d]pyrimidines, which are bioisosteres of purines. nih.gov The thienopyrimidine scaffold is a key element in creating new derivatives with predefined properties. nih.gov The design of these compounds often involves structural optimization based on known inhibitors of targets like protein kinases. nih.gov
Computational and Experimental Approaches to Structure-Property Relationships Relevant to Biological Activity
Understanding the relationship between a molecule's structure and its physicochemical properties (Structure-Property Relationship, SPR) is crucial for drug development, as these properties significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov It provides insights into the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, docking studies of pyrimidinylimino-thiazolidin-4-one hybrids have helped to elucidate their potential binding modes with protein targets. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time. rsc.org This can reveal crucial information about the flexibility of the binding pocket and the role of specific residues in ligand binding. rsc.org
ADME Prediction: Computational models are used to predict various ADME properties, such as lipophilicity (logP), solubility, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For instance, the predicted ADME results for pyrimidinylimino-thiazolidin-4-one hybrids indicated that they possess generally favorable pharmacokinetic properties. researchgate.net
Experimental Approaches:
X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule, which is invaluable for understanding its conformation and for validating computational models. nih.gov
In Vitro Assays: A variety of experimental assays are used to determine key physicochemical properties. For example, cytotoxicity assays are used to assess the effect of compounds on cell viability, while assays measuring inhibition of specific enzymes, such as CYP3A4, provide information about potential drug-drug interactions. mdpi.com The aqueous solubility of a compound is another critical experimental parameter that is frequently measured. mdpi.com
By combining these computational and experimental approaches, researchers can build a comprehensive understanding of the structure-property relationships of this compound analogs, which is essential for the rational design of new drug candidates with improved efficacy and safety profiles.
Biological Target Identification and Mechanistic Elucidation of 4 Aminopyrimidine 5 Carboxamide
Enzyme Inhibition and Activation Studies
Derivatives of 4-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of specific enzymes, most notably those involved in inflammatory and immune signaling pathways.
The primary target identified for derivatives of this compound is the Signal Transducer and Activator of Transcription 6 (STAT6). patsnap.comresearchgate.net STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which regulates the T helper 2 (Th2) cell immune response. patsnap.comresearchgate.net While STAT6 itself is a transcription factor, its activation is critically dependent on the enzymatic activity of Janus kinases (JAKs). By inhibiting the STAT6 signaling cascade, these compounds effectively modulate downstream cellular processes. sci-hub.boxnih.gov
Specific derivatives have been developed and tested for their STAT6 inhibitory activity:
4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) : A potent STAT6 inhibitor. patsnap.com
2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (YM-341619) : Another powerful inhibitor of STAT6. researchgate.net
Research into related pyrimidine (B1678525) structures suggests a broader potential for enzyme inhibition. For instance, some pyrrolopyrimidine derivatives, which share a core structural motif, have been evaluated for their ability to inhibit cholinesterases. researchgate.net Additionally, certain substituted pyrimidine derivatives have been noted as inhibitors of tyrosine-specific protein kinases, while showing no effect on 5'-nucleotidase. researchgate.net
The inhibitory effects of this compound derivatives on STAT6 signaling have been quantified through kinetic studies. These studies reveal high-affinity binding and potent inhibition at nanomolar concentrations.
The mechanism of inhibition primarily involves the disruption of the IL-4/IL-13 signaling pathway. sci-hub.boxnih.gov These derivatives are thought to block the recruitment of STAT6 to phosphotyrosine residues on the IL-4 or IL-13 receptors, which in turn prevents the subsequent phosphorylation of STAT6 at the Tyr641 residue. researchgate.net This action effectively halts the dimerization and nuclear translocation of STAT6, thereby preventing the transcription of target genes. nih.gov For example, the derivative AS1517499 was found to inhibit IL-4-induced Th2 differentiation of mouse spleen T cells without affecting Th1 differentiation. patsnap.comresearchgate.net
Table 1: Kinetic Data for this compound Derivatives as STAT6 Inhibitors
| Compound | Target | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| YM-341619 | STAT6 Inhibition | 0.70 | nih.govresearchgate.net |
| AS1517499 | STAT6 Inhibition | 21 | patsnap.com |
| YM-341619 | IL-4-induced Th2 Differentiation | 0.28 | researchgate.net |
| AS1517499 | IL-4-induced Th2 Differentiation | 2.3 | patsnap.com |
Receptor Binding and Modulation Studies
Investigations have also explored the interaction of this compound and its derivatives with various classes of receptors, including GPCRs, nuclear receptors, and ion channels.
The direct interaction of this compound with G Protein-Coupled Receptors (GPCRs) is not extensively documented. However, an indirect link has been suggested through studies on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. google.com The activation of TRPA1 can be modulated by GPCRs through second-messenger signaling cascades, and patent literature lists this compound in the context of developing TRPA1 antagonists. google.com
The mechanism of STAT6 inhibition by this compound derivatives involves interactions within the nucleus that are related to nuclear receptors and their coactivators. The transcriptional activity of STAT6 is dependent on the recruitment of coactivators such as p300/CBP. sci-hub.box Furthermore, research has shown that STAT6 plays a role in promoting the transcriptional activity of the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ), which is involved in macrophage polarization. sci-hub.box By inhibiting STAT6, these compounds can interfere with the formation of transcriptional complexes involving nuclear receptors and their coactivators. sci-hub.box
There is emerging evidence that derivatives of this compound may modulate the activity of ion channels.
Transient Receptor Potential Ankyrin 1 (TRPA1): As mentioned, this compound has been identified in patent filings related to new antagonists for the TRPA1 channel, a non-selective cation channel involved in sensory signaling. google.comgoogle.com
Neuronal Sodium Channels: In the solid-phase synthesis of a library of pyrimidine derivatives, this compound was used as a precursor to create compounds that were subsequently evaluated as inhibitors of neuronal sodium channels. researchgate.net
Protein-Protein Interaction Modulation by this compound
The therapeutic efficacy of many small molecules lies in their ability to modulate protein-protein interactions (PPIs), which are fundamental to virtually all cellular processes. Derivatives of this compound have been identified as potent modulators of the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway, primarily through the disruption of key PPIs. sci-hub.boxresearchgate.netnih.gov
Upon activation by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 proteins undergo phosphorylation, which triggers their dimerization. nih.govbiosynth.com This dimerization is a critical PPI that enables the translocation of the STAT6 dimer into the nucleus, where it binds to DNA and regulates the transcription of target genes. sci-hub.boxbiosynth.com Research has shown that certain inhibitors can prevent the STAT6 dimer from assuming its active configuration by directly binding to the protein. researchgate.net This interference with the dimerization process is a key mechanism of PPI modulation.
One notable derivative of this compound, YM-341619, has demonstrated potent inhibitory activity against STAT6. sci-hub.boxnih.gov While the precise binding interactions are a subject of ongoing research, the inhibitory action of such compounds is believed to disrupt the formation of the functional STAT6 dimer, thereby blocking its downstream signaling functions. The ability to interfere with this specific PPI highlights the potential of the this compound scaffold in developing targeted therapeutics.
| Compound Class | Target Protein | Modulated Interaction |
| This compound derivatives | STAT6 | STAT6 Dimerization |
Investigations into Cellular Signaling Pathways and Cascade Interventions
The modulation of PPIs by this compound derivatives has direct consequences on cellular signaling pathways. The primary pathway implicated is the IL-4/STAT6 signaling cascade, which plays a crucial role in the immune system, particularly in regulating T helper type 2 (Th2) cell responses associated with allergic and inflammatory conditions. researchgate.netnih.gov
The IL-4/STAT6 pathway is initiated when IL-4 or IL-13 binds to their respective receptors on the cell surface. This binding event activates Janus kinases (JAKs), which in turn phosphorylate STAT6. As previously discussed, phosphorylated STAT6 dimerizes and translocates to the nucleus to initiate the transcription of genes involved in allergic inflammation, such as those responsible for mucus production and eosinophil recruitment. nih.govbiosynth.com
Derivatives of this compound act as inhibitors of this pathway. By preventing the proper functioning of STAT6, these compounds effectively block the entire downstream signaling cascade. For instance, the inhibition of STAT6 has been shown to suppress the differentiation of T cells into Th2 cells. researchgate.net This intervention at a critical node of the signaling pathway underscores the therapeutic potential of this class of compounds for diseases driven by aberrant STAT6 activity, such as asthma and other atopic conditions. researchgate.netnih.gov
| Compound Derivative | Target Pathway | Mechanism of Intervention |
| YM-341619 | IL-4/STAT6 Signaling | Inhibition of STAT6 phosphorylation/dimerization |
| AS1810722 | IL-4/STAT6 Signaling | Inhibition of STAT6 activity |
Proteomic and Metabolomic Approaches for Target Deconvolution
The precise identification of the molecular targets of a small molecule, often referred to as target deconvolution, is a critical step in drug discovery and development. Modern systems biology approaches, such as proteomics and metabolomics, offer powerful tools for this purpose.
Proteomic strategies, including affinity-based pull-down assays coupled with mass spectrometry, can be employed to identify the direct binding partners of a compound within the cellular proteome. Similarly, metabolomic analyses can reveal changes in the cellular metabolic landscape upon treatment with a compound, providing clues about the pathways and enzymes it may be affecting.
However, based on publicly available scientific literature, there is a notable lack of specific studies employing proteomic or metabolomic approaches for the target deconvolution of this compound itself. While the biological target for some of its derivatives has been identified through other means, comprehensive proteomic and metabolomic profiling to elucidate the full spectrum of its interactions and off-target effects remains an area for future investigation. Such studies would be invaluable in further characterizing the mechanism of action of this compound and its derivatives, and in identifying potential new therapeutic applications.
Preclinical Pharmacological Activity Assessment of 4 Aminopyrimidine 5 Carboxamide Derivatives
In Vitro Efficacy Studies Across Various Disease Models
Cell-Based Assays (e.g., Proliferation, Apoptosis, Migration)
Cell-based assays are fundamental in determining the therapeutic potential of 4-aminopyrimidine-5-carboxamide derivatives. These assays measure cellular responses such as proliferation, programmed cell death (apoptosis), and cell movement (migration).
Proliferation: The antiproliferative effects of these derivatives are commonly evaluated using the MTT assay. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated significant and selective inhibition of cell proliferation against various tumor cell lines. nih.gov Notably, compounds 12, 14, and 4 showed potent activity against the K-562 leukemia cell line, while compound 10 was most effective against HCT-116 colon cancer cells. nih.gov Similarly, 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) was found to significantly inhibit the proliferation of all tested cancer cell lines by arresting the cell cycle in the S-phase. nih.gov This was associated with an increased expression of key cell cycle regulators like p21, p27, and p53. nih.gov Hybrids of 2,4-diaminopyrimidine (B92962) and arylthiazole have also been optimized for their anti-proliferative properties against breast cancer cell lines, including the triple-negative MDA-MB-231 line. nih.gov Thiazole-5-carboxamide derivatives have shown inhibitory activity against the A-549 lung cancer cell line. mdpi.com
Apoptosis: Derivatives of 4-aminopyrimidine (B60600) have been shown to induce apoptosis in cancer cells. Aminopyrimidine derivatives designed as EGFR inhibitors effectively promote apoptosis. nih.gov The inhibition of cellular proliferation by compounds like AICAR is linked to the induction of proteins p21, p27, and p53, which are critical for cell cycle arrest and can lead to apoptosis. nih.gov
Migration: The ability of cancer cells to migrate is crucial for metastasis. Studies have shown that certain 4-aminopyrimidine derivatives can inhibit this process. For example, a potent aminopyrimidine derivative, A12, was found to effectively inhibit the migration of H1975 cancer cells. nih.gov Furthermore, hybrids of 2,4-diaminopyrimidine and arylthiazole that demonstrated strong antiproliferative effects also exhibited excellent inhibitory activities against the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov
Biochemical Assays
Biochemical assays are employed to understand the specific molecular targets through which this compound derivatives exert their effects. These assays often measure the inhibition of key enzymes involved in disease progression.
Kinase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases.
EGFR and VEGFR: Several 4-amino-thienopyrimidine derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov A novel 4-aminopyrimidine-5-carboxaldehyde oxime scaffold showed inhibitory activity against VEGFR-2 kinase. nih.gov A series of aminopyrimidine derivatives with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) side chain were designed as inhibitors for the drug-resistant EGFRL858R/T790M mutant. nih.gov The most promising compound, A12, displayed an IC50 value of 4.0 nM against this mutant kinase. nih.gov
Aurora Kinases: Potent thienopyrimidine derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in cancer. nih.gov The two most active compounds against Aurora B kinase demonstrated IC50 values of 0.2 and 3.8 nM. nih.gov
Salt-Inducible Kinases (SIKs): Pyrimidine-5-carboxamide derivatives have been developed as novel inhibitors of SIKs, which are crucial regulators of inflammation. nih.gov Compound 8h, derived from the SIKs inhibitor HG-9-91-01, showed favorable activity and selectivity for SIK1/2. nih.gov
Bumped-Kinase Inhibitors (BKIs): Selective 5-aminopyrazole-4-carboxamide-based BKIs have been shown to be effective against Cryptosporidium parvum by targeting its calcium-dependent protein kinase 1 (CpCDPK1). nih.gov
Antimicrobial Activity Studies
Derivatives of this compound have been evaluated for their ability to combat microbial infections, including those caused by bacteria and fungi.
Antibacterial Activity: Newly synthesized pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. nih.gov Several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b, showed excellent antimicrobial activities when compared to the reference drug ampicillin. nih.gov A series of 4-Amino-pyrimidine-5-carbonitrile derivatives were also assessed for their antibacterial qualities. jneonatalsurg.com In another study, 5-aminoimidazole 4-carboxamidrazones displayed fair to moderate activity against S. aureus and E. coli. nih.gov The modification of 4,5-disubstituted aminoglycoside antibiotics at the 5”-position, including the introduction of an amino group, has been explored to overcome enzymatic inactivation by bacteria, with some derivatives retaining strong, parent-like antibacterial activity. nih.gov
Antifungal Activity: The same series of novel pyrimidine and pyrimidopyrimidine derivatives were tested against fungal species Candida albicans and Aspergillus flavus, with several compounds showing significant activity compared to the standard drug clotrimazole. nih.gov Notably, 5-aminoimidazole 4-carboxamidrazones were active against several Candida species, with three lead compounds strongly inhibiting the growth of C. krusei and Cryptococcus neoformans. nih.gov
Table 1: Antimicrobial Activity of this compound and Related Derivatives
| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
| Pyrimidine & Pyrimidopyrimidines (e.g., 3b, 10b) | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited excellent antimicrobial activities compared to reference drugs. | nih.gov |
| 5-Aminoimidazole 4-carboxamidrazones | S. aureus, E. coli, Candida sp., C. neoformans | Fair to moderate antibacterial activity; potent activity against Candida and C. neoformans. | nih.gov |
| 4-Amino-pyrimidine-5-carbonitriles | Bacteria | Evaluated for antibacterial properties. | jneonatalsurg.com |
| 5"-Amino-5"-deoxybutirosin | Various bacterial strains | Retained the full spectrum of antibacterial activity compared to the parent compound. | nih.gov |
Antiviral Activity Studies
The structural framework of this compound is present in various agents with significant antiviral properties.
Broad-Spectrum Activity: 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR), a related imidazole (B134444) carboxamide, has demonstrated broad-spectrum antiviral activity, proving to be 10- to 100-fold more potent than ribavirin. nih.gov Its activity is particularly high against poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses (influenza), and paramyxoviruses. nih.gov
Coronaviruses: A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed selective efficacy against coronaviruses 229E and OC43. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety were particularly effective against human coronavirus 229E (HCoV-229E). mdpi.com
HIV: Piperidine-4-carboxamide derivatives have been designed as C-C chemokine receptor type 5 (CCR5) inhibitors to block HIV-1 entry. nih.gov Compounds 16g and 16i showed potent antiviral activity in an HIV-1 single-cycle assay with IC₅₀ values of 73.01 nM and 94.10 nM, respectively. nih.gov
Other Viruses: Sulfonamide derivatives of pyrimido[5,4-c]quinoline have shown high activity against influenza viruses. mdpi.com Other pyrimidine derivatives have demonstrated impressive antiviral effects against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie virus B4. mdpi.com
Table 2: Antiviral Activity of this compound and Related Derivatives
| Compound/Derivative Class | Target Virus(es) | Potency (IC50/EC50) | Reference(s) |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Exhibited remarkable efficacy. | mdpi.com |
| Piperidine-4-carboxamide derivatives (16g, 16i) | HIV-1 | 73.01 nM and 94.10 nM | nih.gov |
| 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) | Poxvirus, Influenza, Measles, RSV, etc. | 0.2 to 4 µg/ml | nih.gov |
| Quinoline-substituted sulfonamide (60) | Influenza viruses (H9N2) | Showed high activity. | mdpi.com |
Anticancer Activity Studies
The anticancer potential of this compound derivatives is one of the most extensively studied areas, with demonstrated efficacy against a wide range of cancer cell lines.
Broad Antiproliferative Activity: Derivatives have shown cytotoxicity against numerous cancer cell lines, including those from breast, colon, leukemia, lung, and melanoma cancers. nih.govmdpi.com For example, N-substituted 1H-indole-2-carboxamides were assessed against HCT-116 (colon), MCF-7 (breast), and K-562 (leukemia) cell lines, with several compounds showing sub-micromolar IC50 values against K-562 cells. nih.gov Thiazolo[4,5-d]pyrimidine derivatives were particularly effective against renal cancer cell lines. mdpi.com
Selective Cytotoxicity: An important finding is the selectivity of these compounds, which often show significantly higher potency against cancer cells compared to normal cells. Carboxamide derivatives exhibited selectivity indices (SIs) as high as 303 when comparing their effect on leukemia cells versus normal fibroblasts. nih.gov Similarly, novel pyrimidopyrimidines showed high cytotoxic activities against cancer cells while demonstrating good safety profiles on normal human lung fibroblasts. nih.gov
Mechanism of Action: The anticancer effects are often mediated through the inhibition of critical signaling pathways involved in cell growth and survival, such as those regulated by EGFR, VEGFR, and Aurora kinases. nih.govnih.gov For instance, 4-aminopyrimidine-5-carboxaldehyde oximes exert their antiproliferative activity by inhibiting VEGFR-2, which leads to cell cycle arrest at the G2/M phase. nih.gov
Table 3: In Vitro Anticancer Efficacy of this compound and Related Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Assay | Key Result (IC50/GI50) | Reference(s) |
| N-substituted 1H-indole-2-carboxamides | K-562 (Leukemia) | MTT | 0.33 µM (Compound 12) | nih.gov |
| HCT-116 (Colon) | MTT | 1.01 µM (Compound 10) | nih.gov | |
| Thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Cytotoxicity Assay | Evaluated for antiproliferative activity. | nih.gov |
| Aminopyrimidine derivative (A12) | H1975 (Lung) | Anti-proliferation Assay | 0.086 µM | nih.gov |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide (2) | HOP-92 (Lung) | GI50 Assay | 4.56 µM | researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivative (IV) | UO-31 (Renal) | Growth % Assay | -85.59% Growth | mdpi.com |
| 5-Aminoimidazole-4-carboxamide-1-beta-4-ribofuranoside (AICAR) | Various cancer cells | Proliferation Assay | Significant inhibition via S-phase arrest. | nih.gov |
Anti-inflammatory and Immunomodulatory Activity Studies
Derivatives based on the 4-aminopyrimidine scaffold have shown significant promise as anti-inflammatory and immunomodulatory agents. Inflammation is a key process in many diseases, and modulating the immune response is a critical therapeutic strategy. nih.gov
Enzyme Inhibition: A study of spiropyrimido[4,5-d]pyrimidines, synthesized from 4-aminopyrimidine-5-carbonitriles, revealed potent lipoxygenase (LOX) inhibitory activity, which is comparable to the reference compound octyl gallate. researchgate.net Other tetrahydropyrimidine-2-carboxamides have been investigated as potential cyclooxygenase (COX) inhibitors, with some derivatives suppressing the inflammatory response by over 46%. sid.ir
Immunomodulation: Pyrimidine-5-carboxamide derivatives that inhibit SIKs have been shown to modulate macrophage activity, a key component of the immune system. nih.gov The inhibitor compound 8h significantly increased the production of the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12 in bone marrow-derived macrophages. nih.gov Peptide derivatives of 4-aminopyridine (B3432731) (a related structure) were found to inhibit the proteolytic activity of matrix metalloproteinases MMP-2 and MMP-9, which are involved in inflammatory processes. bas.bg Furthermore, newly synthesized pyrimidine derivatives demonstrated anti-inflammatory effects by protecting red blood cells from hemolysis in a membrane stabilization assay. nih.gov
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models
The transition from in vitro activity to in vivo efficacy is a critical step in the drug discovery process. For derivatives of this compound, this has been demonstrated in various disease-relevant animal models.
Pharmacodynamic (PD) markers are essential for understanding a drug's mechanism of action and for guiding dose selection in clinical trials. For this compound derivatives, particularly those targeting protein kinases, PD markers often involve the measurement of downstream signaling pathway components. For instance, in oncology studies, the phosphorylation status of target kinases or their substrates in tumor tissue or surrogate tissues can serve as a valuable biomarker.
In the context of inflammation, the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) can be utilized as pharmacodynamic markers. nih.gov For example, in a mouse model of experimental dry eye, treatment with 5-aminoimidazole-4-carboxamide-1-β-d-ribofuranoside (AICAR), a related purine (B94841) derivative, led to a significant decrease in these inflammatory markers in the conjunctiva. nih.gov Similarly, in studies of 4-aminopyridine derivatives for inflammatory conditions, the inhibition of matrix metalloproteinases (MMP-2 and MMP-9) has been identified as a key mechanism and a potential biomarker. bas.bgresearchgate.net
The therapeutic potential of this compound derivatives has been investigated in a range of animal models.
Oncology: Certain derivatives have shown promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met pathways. nih.govnih.gov One study reported that a 4-aminopyrimidine-5-carbaldehyde (B100492) oxime derivative with potent VEGFR-2 inhibitory activity demonstrated in vivo efficacy. nih.gov Another series of derivatives bearing the 4-aminopyrimidine-5-cabaldehyde oxime scaffold were designed as dual inhibitors of c-Met and VEGFR-2, showing promise for treating a broad spectrum of tumors. nih.gov
Infectious Disease: Derivatives of the related 5-aminopyrazole-4-carboxamide have been investigated for their efficacy against Cryptosporidium parvum, the parasite responsible for cryptosporidiosis. nih.gov In a neonatal mouse model of the disease, lead compounds from this series significantly reduced the parasite burden. nih.gov
Inflammation: The anti-inflammatory properties of 4-aminopyridine derivatives, a structurally related class of compounds, have been evaluated in vivo. In a rat model of immune complex-induced inflammation, a peptide derivative of 4-aminopyridine demonstrated a clear anti-inflammatory effect by preventing or inhibiting the production of antibodies. bas.bgresearchgate.net Furthermore, in a mouse model of burn injury, 4-aminopyridine was shown to accelerate wound healing by attenuating inflammation and apoptosis while promoting angiogenesis. nih.gov
| Compound Class | Disease Area | Animal Model | Key Findings | Reference |
| 4-Aminopyrimidine-5-carbaldehyde oxime | Oncology | Not specified | Potent VEGFR-2 inhibition | nih.gov |
| 4-Aminopyrimidine-5-cabaldehyde oxime | Oncology | Not specified | Dual inhibition of c-Met and VEGFR-2 | nih.gov |
| 5-Aminopyrazole-4-carboxamide | Infectious Disease | Neonatal mouse (Cryptosporidiosis) | Reduction of parasite burden | nih.gov |
| 4-Aminopyridine peptide derivative | Inflammation | Rat (Immune complex-induced) | Anti-inflammatory effect, antibody reduction | bas.bgresearchgate.net |
| 4-Aminopyridine | Inflammation | Mouse (Burn injury) | Accelerated wound healing, reduced inflammation | nih.gov |
In Silico and In Vitro Toxicity Profiling for Early Safety Assessment
Early assessment of potential toxicity is paramount to de-risk drug candidates and prioritize those with the most favorable safety profiles for further development.
Cytotoxicity: The cytotoxic potential of this compound derivatives is typically evaluated against a panel of cancer cell lines and normal, non-cancerous cells. For instance, a series of N-substituted 1H-indole-2-carboxamides demonstrated notable selectivity towards cancer cells over normal fibroblasts. nih.gov Similarly, newly synthesized peptide derivatives of 4-aminopyridine showed no cytotoxicity in WEHI-164 cells. bas.bgresearchgate.net In another study, novel pyrimidine and pyrimidopyrimidine derivatives were designed to have high safety for normal cells. nih.gov
Genotoxicity: Genotoxicity assays, such as the micronucleus test, are employed to assess the potential of a compound to cause genetic damage. A study on resorcylidene aminoguanidine, a compound with a related structural motif, found that it did not induce any changes in the morphology of exposed human neonatal fibroblasts and did not significantly increase the frequency of micronuclei, indicating a lack of genotoxic effects at the tested concentrations. nih.gov
| Compound/Derivative | Cell Line(s) | Assay | Result | Reference |
| N-substituted 1H-indole-2-carboxamides | Cancer cell lines, normal fibroblasts | MTT assay | Selective cytotoxicity towards cancer cells | nih.gov |
| 4-Aminopyridine peptide derivatives | WEHI-164 | Cytotoxicity test | No cytotoxicity observed | bas.bgresearchgate.net |
| Resorcylidene aminoguanidine | Human neonatal fibroblasts (B-HNF-1) | Micronucleus test | No genotoxic effects | nih.gov |
To identify potential side effects, it is crucial to screen compounds against a broad panel of kinases and other relevant biological targets. This helps to understand the selectivity of the compound and predict potential off-target liabilities. For example, a 4-aminopyrimidine-5-carbaldehyde oxime derivative was subjected to kinase profiling to assess its selectivity. nih.gov
Cardiotoxicity and hepatotoxicity are major reasons for drug attrition. Early in vitro screening at the cellular level is therefore critical. While specific data for this compound derivatives is not extensively detailed in the provided search results, standard assays would include assessing the effect of the compounds on the viability and function of cardiomyocytes and hepatocytes in culture. For example, assays measuring the activity of enzymes like lactate (B86563) dehydrogenase (LDH) released from damaged cells or assessing mitochondrial function can provide early indicators of potential toxicity.
Bioavailability and Metabolism Studies (focused on understanding pathways)
The bioavailability and metabolic profile of a drug candidate are critical determinants of its potential for in-vivo efficacy and safety. For derivatives of this compound, these studies are essential to understand how structural modifications influence their absorption, distribution, metabolism, and excretion (ADME) properties. Initial research into some STAT6 inhibitors based on similar scaffolds indicated that poor metabolic stability and limited cell permeability were significant hurdles, leading to diminished in-vivo activity. nih.gov
Metabolic Stability and Metabolite Identification
Metabolic stability, often assessed in vitro using liver microsomes or hepatocytes, provides an early indication of a compound's persistence in the body. While specific metabolite identification for the parent this compound is not extensively detailed in publicly available literature, studies on its derivatives offer insights into their metabolic pathways.
One notable derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612), has been a focus of such investigations. Research has shown that this compound exhibits an oral bioavailability of 25% in mice, suggesting a degree of metabolic susceptibility or incomplete absorption. nih.gov The specific metabolites formed during its biotransformation, however, are not extensively characterized in the available research.
Another line of research stemming from the this compound scaffold led to the development of 7H-pyrrolo[2,3-d]pyrimidine derivatives. One such compound, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722), was optimized from the initial pyrimidine series. researchgate.net While detailed metabolite structures are not provided, the progression from the aminopyrimidine-carboxamide series to this fused bicyclic pyrimidine suggests that metabolic stability was a key consideration in its design.
A patent for new TRPA1 antagonists mentions the synthesis of compounds from this compound and discusses the potential for improving metabolic stability through isotopic labeling. longdom.orguj.edu.pl This suggests that the parent compound itself may be subject to metabolic breakdown, and that strategies to mitigate this are considered in the development of its derivatives.
Table 1: Bioavailability Data for a this compound Derivative
| Compound Name (Alias) | Oral Bioavailability (%) | Species |
| 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (YM-341619, AS1617612) | 25 | Mouse |
Data sourced from a study on potent and orally bioavailable STAT6 inhibitors. nih.gov
Enzyme Induction/Inhibition Profiles
The potential for a drug candidate to interact with cytochrome P450 (CYP) enzymes is a critical aspect of its preclinical evaluation. Such interactions can lead to drug-drug interactions, altering the clearance and efficacy of co-administered therapies.
Studies on derivatives of this compound have explored their effects on key CYP isoforms. For the 7H-pyrrolo[2,3-d]pyrimidine derivative, AS1810722, it was noted to have a "good CYP3A4 inhibition profile". researchgate.netnih.gov This qualitative description suggests that its interaction with this major drug-metabolizing enzyme was considered acceptable during its development, although specific IC50 values are not provided in the primary literature.
Further investigation into a series of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives, which includes YM-341619, revealed their potent STAT6 inhibitory activity. nih.gov While the primary focus of this research was on STAT6 inhibition, the characterization of their in vivo bioavailability points towards the importance of their metabolic profiles, which are intrinsically linked to CYP enzyme activity.
Table 2: Cytochrome P450 Inhibition Profile for a this compound Derivative
| Compound Name (Alias) | CYP Isoform | Inhibition Profile |
| 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide (AS1810722) | CYP3A4 | Good |
Information based on the characterization of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors. researchgate.netnih.gov
Advanced Computational Chemistry and Cheminformatics Applied to 4 Aminopyrimidine 5 Carboxamide
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying molecules of pharmaceutical interest, including pyrimidine (B1678525) derivatives. researchgate.netsamipubco.com
By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the 4-aminopyrimidine-5-carboxamide molecule. Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.com The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. samipubco.com
Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. researchgate.netrsc.org These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is invaluable for predicting sites of hydrogen bonding, halogen bonding, and other noncovalent interactions that are crucial for ligand-receptor binding. rsc.org Natural Bond Orbital (NBO) analysis can also be performed to quantify the stability arising from intramolecular charge transfer interactions. acs.org
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Calculation Method | Significance |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP functional) | Indicates electron-donating capability; relates to reactivity with electrophiles. samipubco.com |
| LUMO Energy | DFT (e.g., B3LYP functional) | Indicates electron-accepting capability; relates to reactivity with nucleophiles. samipubco.com |
| HOMO-LUMO Gap | DFT | A larger gap suggests higher kinetic stability and lower chemical reactivity. samipubco.com |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for noncovalent interactions. researchgate.netrsc.org |
| Mulliken Atomic Charges | DFT | Provides a quantitative measure of the partial charge on each atom in the molecule. researchgate.net |
This table is interactive. Click on the headers to learn more about each descriptor.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
To understand how this compound and its analogs may function as therapeutic agents, it is essential to model their interactions with biological targets, typically proteins such as enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are the two primary computational tools used for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the target's binding site and scoring them based on a force field that approximates the binding energy. Docking studies have been successfully used to identify 4-aminopyrimidine (B60600) analogs as potent inhibitors for targets like the PI3K/Akt/mTOR pathway and to rationalize the selectivity of related scaffolds for specific kinases like JAK1 over JAK2. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for every atom in the system over time, typically nanoseconds to microseconds. utupub.fimdpi.com This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein, and calculate binding free energies with greater accuracy using methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA). nih.gov Key metrics such as the root-mean-square deviation (RMSD) of atomic positions are monitored to confirm that the simulation has reached equilibrium and that the ligand remains stably bound. rjeid.commdpi.com
Table 2: Application of Molecular Simulations to Pyrimidine Derivatives
| Technique | Objective | Key Findings/Outputs | Relevant Targets for Pyrimidine Scaffolds |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity. | Binding score, key amino acid interactions, identification of H-bonds. nih.gov | Dihydrofolate reductase (DHFR) nih.gov, Janus Kinase (JAK) nih.gov, p70S6K/Akt nih.gov, KRAS-G12D nih.gov |
| Molecular Dynamics (MD) | Assess stability of ligand-protein complex. | RMSD, RMSF, binding free energy (MM/GBSA), dynamic interaction patterns. nih.govrjeid.com | Acetylcholinesterase (AChE) nih.gov, G-quadruplex DNA rjeid.com, sirtuins mdpi.com |
This table provides an overview of how different simulation techniques are applied. Data is compiled from studies on various pyrimidine analogs.
Virtual Screening Methodologies for Novel this compound Scaffolds
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. This approach significantly reduces the time and cost associated with identifying novel lead compounds. For a core structure like this compound, VS can be employed to find new derivatives with potential biological activity.
There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, docking can be used to screen massive compound databases (from thousands to billions of molecules). nih.gov Each compound in the library is docked into the target's binding site, and the top-scoring molecules are selected for experimental testing. This method was effectively used to screen the NCI diversity set to identify novel non-folate inhibitors of AICAR transformylase, a target structurally related to the carboxamide scaffold. nih.gov
Ligand-Based Virtual Screening (LBVS): In the absence of a known receptor structure, VS can be performed using information from molecules known to be active. mdpi.com
Pharmacophore Screening: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model is then used as a 3D query to search compound libraries for molecules that match these features. mdpi.com
Shape-Based Screening: This method uses the 3D shape of a known active molecule as a template to find other compounds with a similar shape, under the principle that similarly shaped molecules may have similar biological functions. nih.gov This approach has been used to screen billion-compound libraries like the Enamine REAL database. nih.gov
Table 3: Examples of Compound Libraries Used in Virtual Screening
| Database Name | Description | Type of Screening Applied |
|---|---|---|
| NCI Diversity Set / NCI-3D Database | A collection of compounds from the National Cancer Institute selected for structural diversity. nih.gov | Structure-Based (Docking) |
| Enamine REAL Library | An ultra-large make-on-demand library containing billions of virtual compounds. nih.gov | Ligand-Based (Shape-Screening) |
| ChemDiv PPI Database | A library focused on compounds likely to modulate protein-protein interactions. mdpi.com | Ligand-Based (Pharmacophore) |
| ZINC Database | A free database of commercially-available compounds for virtual screening. | Both Structure- and Ligand-Based |
This table highlights some of the vast chemical spaces available for computational exploration.
Ligand and Structure-Based Drug Design Principles Applied to this compound Optimization
The principles of drug design guide the modification of a chemical scaffold to improve its properties, such as potency, selectivity, and metabolic stability. Both ligand-based and structure-based approaches are critical for the optimization of this compound derivatives.
Ligand-Based Drug Design (LBDD) is employed when the structure of the biological target is unknown, relying solely on the information from known active and inactive compounds. nih.gov A key LBDD tool is the Quantitative Structure-Activity Relationship (QSAR), which correlates variations in the physicochemical properties of compounds with their biological activities to create a predictive model. nih.gov Pharmacophore modeling, as mentioned in virtual screening, is also a cornerstone of LBDD, helping to identify the crucial chemical features necessary for activity and guiding the design of new molecules that incorporate them. nih.govbu.edu.eg
Structure-Based Drug Design (SBDD) leverages the known 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy. nih.gov With the target's binding site visualized, medicinal chemists can rationally design or modify a ligand to achieve a better fit and form specific, potent interactions with key amino acid residues. nih.gov For instance, a 4-amino-pyrrolopyridine-5-carboxamide scaffold was designed through structural modification of a known inhibitor to achieve significant selectivity for JAK1 kinase. nih.gov This iterative process often involves designing a compound, synthesizing it, testing its activity, determining its binding mode (e.g., via co-crystallography), and then using that information to design the next, improved analog. nih.gov
Table 4: Comparison of Drug Design Strategies
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
|---|---|---|
| Primary Requirement | A set of known active/inactive molecules. | 3D structure of the biological target. |
| Core Principle | Similar molecules have similar activities. | Design ligands to complement the target's binding site. |
| Key Methodologies | QSAR, Pharmacophore Modeling. nih.gov | Molecular Docking, De Novo Design. nih.gov |
| Application | Used when target structure is unknown or to understand SAR. | Used for lead optimization and rational design of selective inhibitors. nih.gov |
This interactive table compares the two primary approaches to rational drug design.
Cheminformatics Databases and Data Mining for this compound Analogs
Cheminformatics involves the use of computational tools to store, retrieve, and analyze vast amounts of chemical data. Public and commercial databases are the foundation of this field and are indispensable for research on specific scaffolds like this compound.
Databases such as PubChem, ChEMBL, and SciFinder serve as massive digital encyclopedias containing information on millions of compounds. nih.govnih.gov For any given compound, these databases typically provide its 2D and 3D structure, physicochemical properties (e.g., molecular weight, logP, pKa), experimental and predicted spectral data, and links to scientific literature and patents. nih.gov
Data mining of these resources is a crucial activity. Researchers can perform substructure or similarity searches to identify all known analogs of this compound. This collection of compounds can then be analyzed to:
Establish structure-activity relationships (SAR) by correlating structural variations with reported biological activities.
Identify "patent space" and areas of novel chemical matter.
Filter compounds based on desired properties (e.g., "drug-likeness" criteria like Lipinski's Rule of Five) to create smaller, focused libraries for screening.
Serve as the starting point for virtual screening campaigns, as described previously. nih.gov
The ability to computationally mine these extensive databases allows scientists to build upon existing knowledge, avoid re-synthesizing known compounds, and strategically design novel this compound derivatives with a higher probability of success.
Spectroscopic and Crystallographic Research on 4 Aminopyrimidine 5 Carboxamide and Its Complexes
Advanced NMR Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics and intermolecular interactions of molecules in solution. For 4-aminopyrimidine-5-carboxamide, advanced NMR techniques, including two-dimensional (2D) experiments like COSY, HSQC, and HMBC, would be instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the pyrimidine (B1678525) ring and the carboxamide group.
While specific NMR data for this compound is not extensively published in publicly accessible literature, studies on analogous pyrimidine derivatives provide a framework for what to expect. For instance, in related 4-aminopyrimidine (B60600) structures, the chemical shifts of the ring protons are sensitive to substituent effects and solvent interactions. The protons of the amino group and the amide group would likely exhibit broader signals due to quadrupole effects and chemical exchange.
A patent for a pyrimido[4,5-d]pyrimidin-4(3H)-one, synthesized from this compound, reports the following ¹H NMR data for the final product in DMSO-d6: δ 9.43 (s, 1 H), 9.38 (s, 1 H), 8.50 (s, 1 H). google.com This indicates the successful transformation of the starting material and highlights the utility of NMR in tracking chemical reactions involving this scaffold.
Mass Spectrometry Techniques for Metabolite Identification and Purity Assessment in Research
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For this compound, a high-resolution mass spectrum (HRMS) would provide the accurate mass, confirming its molecular formula of C₅H₆N₄O.
In the context of drug discovery and development, where this compound derivatives are explored, MS plays a crucial role in metabolite identification. When a drug candidate is metabolized in the body, various chemical modifications can occur. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are employed to separate and identify these metabolites from complex biological matrices. The fragmentation pattern of the parent compound in the mass spectrometer provides a fingerprint that helps in elucidating the structures of its metabolites.
X-ray Crystallography of this compound and its Co-crystals with Biological Targets
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsional angles, offering a static picture of its conformation. Crucially, it would also detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. The amino group and the carboxamide moiety are both capable of acting as hydrogen bond donors and acceptors, suggesting that a rich network of hydrogen bonds would be present in the crystal lattice.
While a crystal structure for this compound itself is not found in the Cambridge Structural Database (CSD), research on co-crystals of other aminopyrimidines has demonstrated the formation of predictable hydrogen-bonding patterns (synthons) with co-crystal formers like carboxylic acids.
In the context of its use in developing inhibitors, for example, for the STAT6 protein, obtaining co-crystal structures of this compound derivatives bound to their biological target is a primary goal. These structures are invaluable for understanding the specific molecular interactions responsible for biological activity and for guiding further structure-based drug design efforts.
Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Polymorphism Research
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the functional groups present in a molecule and their local environment. For this compound, the IR and Raman spectra would be characterized by vibrational modes corresponding to the pyrimidine ring, the amino group, and the carboxamide group.
The N-H stretching vibrations of the amino and amide groups, typically appearing in the region of 3200-3500 cm⁻¹, would be particularly informative about the extent and nature of hydrogen bonding. In the solid state, these bands are often sharpened and shifted to lower frequencies compared to the gas phase or in non-polar solvents, indicating the presence of strong intermolecular hydrogen bonds.
The C=O stretching vibration of the carboxamide group, usually found between 1650 and 1700 cm⁻¹, is also a strong and sensitive probe of its environment. The exact frequency can provide clues about the conformation of the amide and its participation in hydrogen bonding.
Furthermore, vibrational spectroscopy is a powerful tool for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a drug substance can have different physical properties, including solubility and bioavailability. Any variations in the crystal packing of this compound would be reflected in its IR and Raman spectra, making these techniques essential for solid-state characterization.
Chiroptical Spectroscopy for Stereochemical Elucidation (if chiral derivatives are relevant)
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), is used to study chiral molecules. This compound itself is not chiral. However, if chiral derivatives are synthesized, for instance, by introducing a stereocenter in a substituent, then chiroptical spectroscopy would be essential for elucidating their absolute stereochemistry.
These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a molecule. By comparing experimentally measured CD or VCD spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral derivative can be determined. In the development of pharmaceutical compounds, ensuring the correct stereochemistry is critical, as different enantiomers or diastereomers can have vastly different biological activities and safety profiles. As of now, there is no readily available literature on the chiroptical spectroscopy of chiral derivatives of this compound.
Translational Research and Future Prospects for 4 Aminopyrimidine 5 Carboxamide Based Agents
Challenges and Opportunities in Translating Preclinical Findings
The translation of promising preclinical data into successful clinical outcomes for 4-aminopyrimidine-5-carboxamide-based agents faces several hurdles common to many novel chemical entities. A significant challenge lies in the predictive power of preclinical models. nih.gov It is crucial to utilize representative tumor models that accurately reflect the complexity of human diseases, including the interplay between the therapeutic agent and the immune system. nih.gov Furthermore, traditional methods of allometric scaling based on body weight may not accurately predict drug clearance in humans, necessitating more sophisticated pharmacokinetic and pharmacodynamic modeling. nih.gov
Despite these challenges, the unique structural features of the this compound core present numerous opportunities. Its ability to serve as a scaffold for developing inhibitors of key signaling pathways, such as those involved in cancer and inflammation, opens doors for targeted therapies. For instance, derivatives have been designed as potent inhibitors of salt-inducible kinases (SIKs), which are crucial in regulating inflammation. nih.gov The opportunity lies in optimizing the drug-like properties of these derivatives to overcome issues like rapid elimination and low in vivo exposure that have hindered the clinical application of earlier SIK inhibitors. nih.gov
Potential for Combination Therapies Involving this compound Derivatives
The future of many targeted therapies lies in combination strategies to enhance efficacy and overcome resistance. Derivatives of this compound are well-positioned for such approaches. For example, derivatives designed as dual inhibitors of c-Met and VEGFR-2 could be combined with standard-of-care chemotherapies or other targeted agents to achieve synergistic anti-cancer effects. nih.gov The synergistic collaboration of the c-Met/HGF and VEGFR-2/VEGF signaling pathways is a known driver of tumor angiogenesis and progression in various cancers. nih.gov By simultaneously blocking these pathways, this compound derivatives could offer a more comprehensive and effective treatment strategy. nih.gov
Another avenue for combination therapy involves leveraging the immunomodulatory effects of these compounds. Derivatives that inhibit SIKs, for instance, have been shown to up-regulate the anti-inflammatory cytokine IL-10 while reducing the pro-inflammatory cytokine IL-12. nih.gov This immunomodulatory profile suggests potential for combination with immunotherapies, where altering the tumor microenvironment could enhance the efficacy of checkpoint inhibitors or other immune-based treatments.
Development of Advanced Drug Delivery Systems Research (e.g., nanoparticles, targeted delivery)
To enhance the therapeutic potential and overcome the limitations of this compound-based agents, advanced drug delivery systems are being explored. Nanoparticle-based drug delivery, in particular, offers several advantages, including improved solubility, enhanced penetration across biological barriers like the blood-brain barrier (BBB), and sustained release mechanisms. nih.gov For derivatives targeting central nervous system (CNS) disorders, encapsulating the drug in nanoparticles could be a critical strategy to achieve therapeutic concentrations in the brain. nih.gov
Various types of nanoparticles, such as those based on polymers like PLGA or natural materials like chitosan, can be tailored to provide sustained drug release, which is particularly beneficial for chronic conditions. nih.gov Furthermore, the surface of these nanoparticles can be modified with targeting ligands to direct the drug specifically to cancer cells or other diseased tissues, thereby increasing efficacy and reducing off-target effects. For brain tumors, for example, nanoparticles can be designed to bypass the BBB and deliver their payload directly to the tumor site. nih.gov
Emerging Research Directions and Interdisciplinary Approaches
The future development of this compound-based agents will likely be driven by emerging research directions and interdisciplinary collaborations. The integration of computational modeling and artificial intelligence in drug design can accelerate the discovery and optimization of new derivatives with improved potency and selectivity.
Furthermore, an interdisciplinary approach that combines expertise in medicinal chemistry, pharmacology, immunology, and nanotechnology will be essential. For instance, the development of targeted nanoparticle delivery systems requires a deep understanding of both the drug's properties and the biological environment of the target tissue.
Future research may also explore the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases or metabolic disorders, based on their ability to modulate key cellular signaling pathways. A thorough understanding of the structure-activity relationships and the off-target effects of these compounds will be crucial for their safe and effective clinical translation.
Ethical, Regulatory, and Patent Considerations in 4 Aminopyrimidine 5 Carboxamide Research
Ethical Guidelines for In Vivo Studies in Preclinical Research
Preclinical in vivo studies are a cornerstone of drug development, providing essential data on the biological activity and safety of a compound before it can be considered for human trials. The use of animal models in research with compounds like 4-aminopyrimidine-5-carboxamide is subject to rigorous ethical guidelines designed to ensure animal welfare.
The guiding principles for the ethical use of animals in research are widely known as the "3Rs":
Replacement: This principle encourages the use of non-animal methods whenever possible. For a compound like this compound, this could involve in vitro assays using cell lines to screen for initial activity and cytotoxicity. For instance, researchers might use human cancer cell lines to test the anti-proliferative effects of pyrimidine (B1678525) derivatives. gsconlinepress.com
Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant data. This can be achieved through careful experimental design, appropriate statistical analysis, and the use of modern imaging techniques that allow for longitudinal studies in the same animal.
Refinement: This principle focuses on minimizing any pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing humane endpoints for the study.
The implementation of these principles is overseen by Institutional Animal Care and Use Committees (IACUCs) or equivalent bodies, which review and approve all research protocols involving animals. Researchers working with this compound must provide a clear rationale for the use of animals, justify the number of animals to be used, and detail the procedures that will be taken to minimize harm.
Regulatory Science Perspectives on Early-Stage Drug Development
The early-stage development of a new chemical entity like this compound is a highly regulated process. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines to ensure the quality, safety, and efficacy of new drug candidates.
In the initial phases of development, the focus is on demonstrating the safety of the compound in preclinical studies and producing a drug substance of sufficient quality for early clinical trials. Good Manufacturing Practices (GMPs) are a set of principles and procedures that ensure the quality and consistency of drug manufacturing. While the full GMP requirements are phased in as a drug moves through clinical development, certain standards are expected from the outset.
A key consideration in early development is the control of impurities in the drug substance. pharmtech.com Impurities can arise from the manufacturing process or from the degradation of the drug substance over time. Regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provide a framework for the identification, qualification, and control of impurities. pharmtech.com For a novel compound like this compound, a thorough analysis of its impurity profile is essential.
The following table outlines some of the key regulatory considerations in early-stage drug development:
| Regulatory Aspect | Key Considerations | Relevance to this compound |
| Good Manufacturing Practices (GMPs) | Ensuring the quality, purity, and consistency of the drug substance. | The synthesis of this compound for clinical trials must be conducted under appropriate GMP conditions to ensure patient safety. |
| Impurity Profiling | Identification and characterization of any impurities in the drug substance. | Any impurities in the this compound drug substance must be identified and their potential toxicity assessed. pharmtech.com |
| Preclinical Safety Studies | Evaluation of the compound's safety in animal models before human administration. | These studies are critical to understanding the potential risks associated with this compound and establishing a safe starting dose for clinical trials. |
| Investigational New Drug (IND) Application | Submission of preclinical data and manufacturing information to regulatory authorities for approval to begin clinical trials. | A comprehensive IND application is required before this compound can be tested in humans. |
Analysis of the Intellectual Property Landscape and Patent Strategies for this compound
The intellectual property (IP) landscape for pyrimidine derivatives is extensive, reflecting their significant therapeutic potential. nih.govnih.gov Patents are a crucial driver of innovation in the pharmaceutical industry, providing a period of market exclusivity that allows companies to recoup the substantial costs of drug development.
A review of patent literature reveals that pyrimidine-based compounds have been the subject of numerous patent applications, with a significant number focusing on their use as anticancer and antiviral agents. nih.govnih.gov For a novel compound like this compound, a robust patent strategy is essential for attracting investment and enabling further development.
Key aspects of a patent strategy for this compound would likely include:
Composition of Matter Claims: These are the strongest type of patent claims and would cover the this compound molecule itself.
Method of Use Claims: These claims would cover the use of this compound to treat specific diseases, such as certain types of cancer or viral infections. google.com
Process Claims: These claims would cover the specific method used to synthesize this compound.
The following table provides examples of patented pyrimidine compounds and their therapeutic applications, illustrating the types of inventions that are being protected in this field:
| Patent/Publication | Compound Class | Therapeutic Application | Key Innovation |
| US6710052B2 | 2,4-Pyrimidine compounds | Anti-cancer | Inhibition of cell cycle kinases (CDK2, CDK4, CDK6) and Focal Adhesion Kinase (FAK). google.com |
| WO2018139903A1 | Pyrimidine compounds | Anti-cancer | Novel pyrimidine compounds with kinase inhibitory activity. google.com |
| Antiviral Activity of Pyrimidine Containing Compounds: Patent Review (PubMed) | Various pyrimidine derivatives | Antiviral | Inhibition of a wide range of viruses, including influenza, herpes, and HIV. nih.gov |
| Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature (PubMed) | Pyrimidine-based scaffolds | Anti-cancer | Interaction with diverse enzymes and receptors involved in cancer. nih.gov |
Open Science Initiatives and Data Sharing in Pyrimidine Research
In recent years, the concept of open science has gained significant traction in the scientific community. nih.govopusproject.eu Open science refers to the practice of making scientific research, data, and dissemination accessible to all levels of an inquiring society. opusproject.eu This movement has the potential to accelerate scientific discovery, enhance the reproducibility of research, and promote collaboration. opusproject.eunih.gov
In the context of pyrimidine research, open science initiatives could have a profound impact. The sharing of preclinical data, such as the results of in vitro and in vivo studies on compounds like this compound, could help to avoid the duplication of research efforts and facilitate the identification of promising new drug candidates.
Several platforms and initiatives are promoting open science, including:
Preprint Servers: Platforms like bioRxiv and ChemRxiv allow researchers to share their findings before they have been peer-reviewed, enabling rapid dissemination of new knowledge. opusproject.eu
Open Access Journals: These journals make research articles freely available to the public, removing the financial barriers that can limit access to scientific information. opusproject.eu
Data Repositories: These platforms provide a means for researchers to share their raw data, allowing others to re-analyze the data and verify the findings.
The adoption of open science practices in pyrimidine research presents both opportunities and challenges. While it can foster a more collaborative and efficient research ecosystem, it also raises important questions about data privacy, intellectual property, and the need for robust data management infrastructure. researchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Aminopyrimidine-5-carboxamide, and what reaction conditions are critical for optimizing yield?
- Methodology : The Biginelli reaction is a robust approach for synthesizing dihydropyrimidine-5-carboxamides. Under solvent-free conditions, 3-ketoamides, substituted ureas, and aldehydes react in the presence of chloroacetic acid (10 mol%) at elevated temperatures (7–10 hours) to yield target compounds. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1.2:1 for ketoamide:urea:aldehyde) can enhance yields .
- Key Analytical Tools : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using /-NMR and IR spectroscopy (e.g., C=O stretches at 1621–1592 cm) are essential .
Q. How can structural analogs of this compound be designed to probe biochemical pathways, such as nucleotide biosynthesis?
- Strategy : Replace the carboxamide group with bioisosteres like nitriles or boronic esters to investigate enzyme interactions. For example, 5-pyrimidinecarbonitriles synthesized via three-component reactions (aryl aldehydes, malononitrile, and guanidine derivatives under thermal aqueous conditions) show structural versatility for probing nucleotide-related enzymes .
- Validation : Compare inhibitory effects on thiamine pyrophosphate (TPP)-dependent enzymes (e.g., hydroxymethylpyrimidine kinase) using in vitro assays with -labeled substrates .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during the characterization of this compound derivatives?
- Case Study : Discrepancies in elemental analysis (e.g., C% deviations in pyrimidinecarbonitriles) may arise from incomplete purification or hygroscopic intermediates. Re-crystallization from ethanol-DMF mixtures and drying under vacuum (40°C, 24 hours) improves purity .
- Advanced Techniques : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., HSQC, HMBC) clarify ambiguous signals, particularly for regioisomeric byproducts .
Q. How can computational modeling guide the optimization of this compound derivatives as TGR5 agonists?
- Approach : Perform molecular docking (e.g., using AutoDock Vina) against TGR5 crystal structures (PDB: 5K5E). Prioritize derivatives with hydrogen bonds to residues like Ser270 or hydrophobic interactions with Phe157 .
- Validation : In vitro cAMP assays (EC values) and in vivo oral glucose tolerance tests (OGTT) in db/db mice confirm efficacy. For example, compound 23g (EC: 0.72 nM on hTGR5) reduced blood glucose AUC by 49% at 50 mg/kg .
Q. What are the challenges in scaling up the synthesis of this compound derivatives for preclinical studies?
- Key Issues : Solvent-free conditions (Biginelli reaction) may limit heat transfer in large batches. Switching to microwave-assisted synthesis (120°C, 300 W) reduces reaction time (2–3 hours) and improves scalability .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediates and ensure batch consistency .
Methodological Guidance
Q. Which in vitro assays are most suitable for evaluating the immunomodulatory potential of this compound analogs?
- Assays :
- Cytokine Profiling : ELISA-based quantification of IL-6, TNF-α, and IFN-γ in LPS-stimulated macrophages.
- Cell Viability : MTT assays to exclude cytotoxicity (IC > 100 µM preferred).
Q. How to address low solubility of this compound derivatives in pharmacological studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
